Allylcinerine

説明

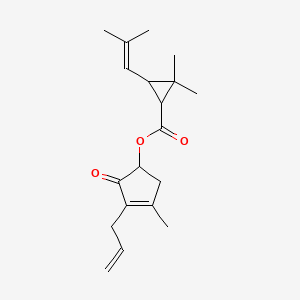

Allylcinerine, systematically named 3-Allyl-2-methyl-4-oxo-2-cyclopenten-1-yl 3-[(2E)-2-buten-2-yl]-2,2-dimethylcyclopropanecarboxylate, is a synthetic cyclopropanecarboxylate ester with insecticidal properties. It is recognized under the ISO synonym allethrin, a class I pyrethroid insecticide widely used in household and agricultural pest control . Structurally, Allylcinerine features a cyclopentenyl backbone substituted with allyl and methyl groups, combined with a cyclopropane ring esterified to a butenyl side chain. This configuration contributes to its neurotoxic effects in insects by disrupting sodium channel function .

The compound’s molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. Its CAS Registry Number is 858423-54-8, and it is characterized by high volatility and low persistence in the environment compared to older pyrethroids .

特性

IUPAC Name |

(4-methyl-2-oxo-3-prop-2-enylcyclopent-3-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)10-15(17(13)20)22-18(21)16-14(9-11(2)3)19(16,5)6/h7,9,14-16H,1,8,10H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQVCWAIAWPMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(C1)OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of allethrin involves several steps, starting from readily available starting materials. The key steps include:

Cyclopentene Derivative Formation: The initial step involves the formation of a cyclopentene derivative through a Diels-Alder reaction between a diene and a dienophile.

Allylic Oxidation: The cyclopentene derivative undergoes allylic oxidation to introduce the oxo group at the 2-position.

Alkylation: The resulting compound is then alkylated to introduce the prop-2-enyl group at the 3-position.

Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the desired allethrin structure.

Industrial Production Methods

Industrial production of allethrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions

Allethrin undergoes various chemical reactions, including:

Oxidation: Allethrin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert allethrin to its corresponding alcohols.

Substitution: Allethrin can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxides: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted Derivatives: Formed from substitution reactions.

科学的研究の応用

Allethrin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of pyrethroid chemistry and synthesis.

Biology: Studied for its effects on insect physiology and behavior.

Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.

Industry: Used in the formulation of various insecticidal products for household and agricultural use.

作用機序

Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged opening of these channels and leading to hyperexcitation and paralysis of the insect . This mechanism is similar to that of natural pyrethrins, but allethrin is more stable and effective .

類似化合物との比較

Structural Insights :

- Allylcinerine’s allyl and cyclopentenone groups enhance its binding affinity to insect sodium channels, while its simpler structure (vs. cypermethrin) reduces environmental persistence .

- Permethrin and cypermethrin incorporate chlorine atoms and cyano groups, respectively, improving stability and broadening pest targets but increasing mammalian toxicity .

Research and Development Gaps

Further research is needed to optimize its formulation for extended residual activity without compromising safety .

生物活性

Allylcinerine, a compound derived from the Amaryllidaceae family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, including enzyme inhibition, neuroprotective properties, and potential therapeutic applications.

Chemical Structure and Properties

Allylcinerine is an alkaloid characterized by its unique structure that contributes to its biological activity. The compound's molecular formula is , and it features a bicyclic structure that is typical of many alkaloids from the Amaryllidaceae family. Understanding its chemical properties is essential for elucidating its biological mechanisms.

1. Enzyme Inhibition

One of the most significant aspects of allylcinerine's biological activity is its role as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Inhibition Potency : Studies report IC50 values for allylcinerine against AChE in the low micromolar range, indicating strong inhibitory potential. For example, an IC50 value of approximately 5.9 μM has been documented for AChE inhibition .

| Enzyme Type | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.9 ± 0.2 |

| Butyrylcholinesterase (BuChE) | 29.1 ± 1.0 |

2. Neuroprotective Effects

Allylcinerine has shown promise in neuroprotection, particularly in cellular models of neurodegeneration. It appears to prevent apoptosis in neuronal cells exposed to oxidative stress.

- Cellular Studies : In vitro studies using SH-SY5Y cells demonstrated that allylcinerine can significantly reduce cell death induced by oxidative stress, suggesting a protective mechanism against neurodegenerative processes .

3. Antioxidant Activity

The antioxidant properties of allylcinerine contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological models.

- Oxidative Stress Reduction : Allylcinerine treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role in mitigating oxidative damage .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of allylcinerine:

- Case Study 1 : A study focused on the effects of allylcinerine on cognitive function in animal models of Alzheimer's disease demonstrated significant improvements in memory and learning tasks when treated with the compound.

- Case Study 2 : Another investigation explored the compound's ability to modulate cholinergic signaling pathways, further supporting its role as a potential treatment for cognitive impairments associated with cholinergic deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。